High OTR Selectivity Over V1a: Comparing L-372662 to Atosiban
In preclinical assays, L-372662 demonstrates >500-fold selectivity for the human oxytocin receptor (OTR) over the human vasopressin V1a receptor [1]. This is a critical differentiator from the clinically used peptide antagonist Atosiban, which acts as a mixed OTR/V1a antagonist [2]. The high selectivity of L-372662 reduces the potential for off-target vasopressinergic effects, such as alterations in vascular tone or uterine blood flow, which can confound in vivo study results.
| Evidence Dimension | Receptor selectivity |
|---|---|
| Target Compound Data | OTR/V1a selectivity >500-fold |
| Comparator Or Baseline | Atosiban (mixed OTR/V1a antagonist) |
| Quantified Difference | Not applicable (qualitative difference in mechanism) |
| Conditions | Human receptor binding assays in vitro [1] |
Why This Matters
Procuring a highly selective OTR antagonist like L-372662 ensures that experimental outcomes can be more confidently attributed to oxytocin pathway modulation, rather than being confounded by vasopressin receptor interactions, a common issue with mixed antagonists like Atosiban.
- [1] Williams, P. D., Bock, M. G., Evans, B. E., Freidinger, R. M., & Pettibone, D. J. (1998). Progress in the development of oxytocin antagonists for use in preterm labor. Advances in Experimental Medicine and Biology, 449, 473–479. View Source
- [2] Åkerlund, M. (2006). Targeting the oxytocin receptor to relax the myometrium. Expert Opinion on Therapeutic Targets, 10(3), 423–427. View Source
